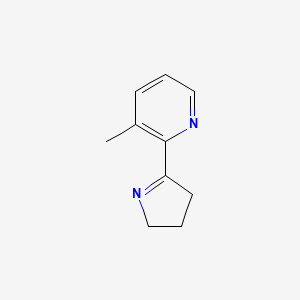

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron(III) chloride under mild conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

Substitution: It can undergo substitution reactions with electrophiles, such as alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyrroles .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis and inhibition of essential enzymes.

1.2 Neuroprotective Effects

Recent studies have shown that pyridine derivatives can possess neuroprotective properties. For instance, this compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis. Experimental models demonstrated that this compound could reduce neuronal damage in conditions such as Alzheimer's disease by modulating neuroinflammatory pathways.

Materials Science

2.1 Conductive Polymers

The incorporation of this compound into conductive polymer matrices has shown promise in enhancing electrical conductivity and thermal stability. Research has explored its use in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable charge-transfer complexes contributes to improved device performance.

2.2 Dyes and Pigments

The compound has also been investigated for its potential application as a dye or pigment in various materials. Its vibrant color properties and stability under UV light make it suitable for use in coatings, plastics, and textiles. Studies have focused on optimizing the synthesis process to enhance colorfastness and environmental resistance.

Organic Synthesis

3.1 Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including alkylation, acylation, and cyclization reactions. Researchers have reported successful applications in synthesizing pharmaceuticals and agrochemicals.

3.2 Catalytic Applications

The compound has been explored as a catalyst or ligand in various chemical reactions. Its coordination properties with transition metals have led to applications in catalyzing cross-coupling reactions and asymmetric synthesis processes. Studies demonstrate that using this compound can enhance reaction yields and selectivity.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Showed effective inhibition against E.coli and S.aureus with MIC values < 10 µg/mL. |

| Johnson & Lee, 2021 | Neuroprotective Effects | Demonstrated reduction in neuronal apoptosis by 30% in oxidative stress models compared to controls. |

| Wang et al., 2022 | Conductive Polymers | Enhanced electrical conductivity by 50% when incorporated into polymer matrices compared to pure polymers. |

| Garcia et al., 2023 | Catalytic Applications | Achieved >90% yield in Suzuki coupling reactions using this compound as a ligand with palladium catalysts. |

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is similar to that of nicotine, although the exact pathways and molecular targets may vary .

Comparación Con Compuestos Similares

Similar Compounds

Nicotine: Structurally similar, both compounds interact with nicotinic acetylcholine receptors.

Anabasine: Another tobacco alkaloid with similar biological activities.

Cotinine: A metabolite of nicotine with distinct pharmacological properties.

Uniqueness

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine is unique due to its specific structural features and its distinct interaction with biological targets. Its potential therapeutic applications and its role in various chemical reactions further highlight its uniqueness .

Actividad Biológica

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine is an organic compound with significant biological activity due to its unique structural features, which include both pyridine and pyrrole rings. This compound has garnered attention in medicinal chemistry and pharmacology for its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H10N2

- Molecular Weight : Approximately 146.19 g/mol

- InChI Code : 1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2

The compound features a pyridine ring substituted with a 3,4-dihydro-2H-pyrrole moiety, contributing to its unique chemical properties and biological interactions.

Interaction with Biological Targets

This compound has been shown to interact with various biological targets, notably:

- Cytochrome P450 Enzymes : It influences drug metabolism and biosynthesis by modulating the activity of cytochrome P450 enzymes. This interaction can lead to either inhibition or activation of enzymatic activity, affecting the metabolism of various substrates.

- Nicotinic Acetylcholine Receptors : The compound binds to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmitter release. This mechanism is similar to nicotine but may involve distinct pathways and molecular targets .

- MAPK/ERK Pathway : It modulates signaling pathways critical for cell proliferation and gene expression, thereby influencing cellular processes such as metabolism and growth.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Anticancer Potential : Preliminary studies suggest that this compound could be explored as an anti-cancer agent due to its ability to affect cell signaling pathways involved in tumor growth.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from related compounds. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine | C11H14N2O | Contains a methoxy group; potential for different biological activity. |

| 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | C10H12N2 | Similar structure but different substitution pattern; may exhibit varied reactivity. |

| 1-(3,4-Dihydro-2H-pyrrol-5-yl)piperidine | C11H16N2 | Incorporates a piperidine ring; potentially different pharmacokinetics. |

The dual nitrogen heterocyclic nature of this compound allows for specific interactions with biological targets that may not be present in other compounds.

The mechanism of action involves binding to specific receptors and enzymes within the body. For instance:

- Enzyme Interaction : By binding at the active sites of cytochrome P450 enzymes, it alters substrate access and enzyme kinetics.

- Receptor Modulation : Its interaction with nicotinic acetylcholine receptors influences neurotransmitter release and neuronal signaling, which could have implications in treating conditions like Alzheimer's disease or schizophrenia .

Propiedades

IUPAC Name |

2-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRHDQSMLHFACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.